REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[N:8]([CH2:15][C:16]([O:18]C(C)(C)C)=[O:17])[CH:7]=1)=[O:5])[CH3:2].C(O)(C(F)(F)F)=O.O>C(Cl)Cl>[CH2:1]([O:3][C:4]([C:6]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[N:8]([CH2:15][C:16]([OH:18])=[O:17])[CH:7]=1)=[O:5])[CH3:2]
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Name
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1-tert-Butoxycarbonylmethyl-1H-indole-3-carboxylic acid ethyl ester
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Quantity
|
700 mg
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Type
|
reactant
|
Smiles
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C(C)OC(=O)C1=CN(C2=CC=CC=C12)CC(=O)OC(C)(C)C
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Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
2.65 mL
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Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the solution was stirred at RT over week end
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous one re-extracted with CH2Cl2 (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried with Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=CN(C2=CC=CC=C12)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |